N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide
Brand Name: Vulcanchem
CAS No.: 1226432-11-6
VCID: VC6316278
InChI: InChI=1S/C14H16FN5O4S3/c1-20(27(2,23)24)7-11(21)17-13-18-19-14(26-13)25-8-12(22)16-10-6-4-3-5-9(10)15/h3-6H,7-8H2,1-2H3,(H,16,22)(H,17,18,21)
SMILES: CN(CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2F)S(=O)(=O)C
Molecular Formula: C14H16FN5O4S3
Molecular Weight: 433.49

N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide

CAS No.: 1226432-11-6

Cat. No.: VC6316278

Molecular Formula: C14H16FN5O4S3

Molecular Weight: 433.49

* For research use only. Not for human or veterinary use.

N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide - 1226432-11-6

Specification

CAS No. 1226432-11-6
Molecular Formula C14H16FN5O4S3
Molecular Weight 433.49
IUPAC Name N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-[methyl(methylsulfonyl)amino]acetamide
Standard InChI InChI=1S/C14H16FN5O4S3/c1-20(27(2,23)24)7-11(21)17-13-18-19-14(26-13)25-8-12(22)16-10-6-4-3-5-9(10)15/h3-6H,7-8H2,1-2H3,(H,16,22)(H,17,18,21)
Standard InChI Key OBDGWPOIWMNEPS-UHFFFAOYSA-N
SMILES CN(CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2F)S(=O)(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physicochemical Properties

The compound’s molecular formula, C₁₄H₁₆FN₅O₄S₃, corresponds to a molecular weight of 433.49 g/mol. Key structural components include:

  • A 1,3,4-thiadiazole ring, a five-membered heterocycle known for enhancing metabolic stability and target binding in drug candidates .

  • A 2-fluorophenylcarbamoylmethyl sulfanyl substituent at position 5 of the thiadiazole, introducing aromatic and hydrogen-bonding motifs.

  • An N-methylmethanesulfonamidoacetamide side chain at position 2, contributing hydrophobic and electron-withdrawing characteristics.

The fluorine atom at the ortho position of the phenyl ring likely influences electronic distribution and bioavailability, while the sulfonamide group enhances solubility and potential enzyme-binding interactions .

Table 1: Comparative Analysis of Thiadiazole Derivatives

PropertyTarget CompoundN-(5-Fluoro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide 1,3,4-Thiadiazole Core
Molecular Weight433.49 g/mol297.37 g/molVaries by substitution
Key Functional GroupsFluorophenyl, sulfonamideMethylphenyl, methylthiadiazoleSulfur, nitrogen heteroatoms
Potential BioactivityAntimicrobial, anticancerUndisclosedBroad-spectrum

Synthesis and Purification Strategies

Synthetic Pathways

The compound’s synthesis likely follows a multi-step protocol common to thiadiazole derivatives :

  • Thiadiazole Ring Formation: Cyclization of thiosemicarbazide precursors under acidic conditions (e.g., H₂SO₄ or POCl₃) generates the 1,3,4-thiadiazole scaffold .

  • Sulfanyl Group Introduction: Nucleophilic substitution at position 5 using a mercaptoacetamide derivative bearing the 2-fluorophenylcarbamoyl group.

  • Sulfonamide Functionalization: Coupling of N-methylmethanesulfonamide to the acetamide side chain via carbodiimide-mediated reactions .

Table 2: Representative Reaction Conditions for Thiadiazole Synthesis

StepReagents/ConditionsYield Optimization Factors
CyclizationH₂SO₄, 80–100°C, 6–8 hrspH control, anhydrous environment
SubstitutionK₂CO₃, DMF, room temperatureStoichiometry of mercapto derivative
SulfonylationEDCI/HOBt, CH₂Cl₂, 0°C to room tempProtection of amine groups

Purification and Analytical Validation

Purification typically involves silica gel chromatography using ethyl acetate/hexane gradients, followed by recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >95% purity, as required for pharmacological assays .

Biological Activities and Mechanistic Insights

Anticancer Activity

QSAR models of related 1,3,4-thiadiazoles indicate that electron-withdrawing groups (e.g., fluorophenyl) enhance cytotoxicity by promoting DNA intercalation or topoisomerase inhibition . Molecular docking studies hypothesize that the sulfonamide group could bind to MDM2, a regulator of tumor suppressor p53 .

Table 3: Inferred Pharmacological Profile

Activity TypeProposed MechanismSupporting Evidence
AntimicrobialEnzyme inhibition (dihydropteroate synthase)Structural analogy to sulfonamides
AnticancerMDM2-p53 interaction, DNA intercalationQSAR of triazine-thiadiazole hybrids
Anti-inflammatoryCOX-2 inhibitionThiadiazole derivatives in NSAIDs

Structure-Activity Relationship (SAR) Considerations

Key SAR features of the compound include:

  • Fluorine Substituent: Enhances lipid solubility and metabolic stability compared to non-halogenated analogs.

  • Sulfonamide Group: Increases acidity (pKa ~6.5), facilitating ionic interactions with basic residues in target proteins .

  • Thiadiazole Core: The sulfur atom participates in hydrophobic interactions, while nitrogen atoms act as hydrogen-bond acceptors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator